molecular formula C24H30O12 B14406596 6'-(m-Hydroxybenzoyl)loganin CAS No. 82474-98-4

6'-(m-Hydroxybenzoyl)loganin

Cat. No.: B14406596
CAS No.: 82474-98-4
M. Wt: 510.5 g/mol
InChI Key: FLFVLNFBZSLWFZ-FAYXVKSQSA-N
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Description

6'-(m-Hydroxybenzoyl)loganin is an iridoid glycoside derivative characterized by the substitution of a meta-hydroxybenzoyl group at the 6' position of the loganin backbone. This structural modification enhances its pharmacological profile compared to the parent compound loganin, a well-studied iridoid glycoside isolated from Cornus officinalis and other medicinal plants. The compound was first isolated from Erythraea centaurium and later identified in Tripterospermum chinense (Gentianaceae), where it demonstrated anti-inflammatory and molecular docking affinity for targets such as JNK1, JAK1, MIF, and SIRT1 . Its molecular formula is C23H28O12, with a molecular weight of 496.47 g/mol.

Properties

CAS No.

82474-98-4

Molecular Formula

C24H30O12

Molecular Weight

510.5 g/mol

IUPAC Name

methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C24H30O12/c1-10-15(26)7-13-14(22(31)32-2)8-34-23(17(10)13)36-24-20(29)19(28)18(27)16(35-24)9-33-21(30)11-4-3-5-12(25)6-11/h3-6,8,10,13,15-20,23-29H,7,9H2,1-2H3/t10-,13+,15-,16-,17+,18-,19+,20-,23-,24+/m1/s1

InChI Key

FLFVLNFBZSLWFZ-FAYXVKSQSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(m-Hydroxybenzoyl)loganin typically involves the esterification of loganin with m-hydroxybenzoic acid. This reaction can be carried out under mild acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 6’-(m-Hydroxybenzoyl)loganin may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing loganin and subsequently esterifying it with m-hydroxybenzoic acid. This method offers a sustainable and scalable approach to producing the compound .

Chemical Reactions Analysis

Types of Reactions

6’-(m-Hydroxybenzoyl)loganin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced hydroxybenzoyl derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Mechanism of Action

The biological effects of 6’-(m-Hydroxybenzoyl)loganin are primarily mediated through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Loganin (Parent Compound)

  • Structure : Lacks the m-hydroxybenzoyl group at the 6' position.
  • Pharmacological Activities: Cardioprotective: Inhibits angiotensin II-induced cardiac hypertrophy by suppressing JAK2/STAT3 and NF-κB pathways, reducing fibrosis and inflammation . Neuroprotective: Mitigates oxidative stress in neuronal cells and Parkinson’s disease models . Hepatoprotective: Blocks NLRP3 inflammasome activation, alleviating nonalcoholic steatohepatitis (NASH) .
  • Pharmacokinetics : Low oral bioavailability due to efflux via MRP2 transporters and pH-dependent absorption in the intestine .
Key Differences:

6'-(m-Hydroxybenzoyl)loganin exhibits stronger anti-inflammatory activity (e.g., NO inhibition) and enhanced binding to inflammatory targets (JAK1, MIF) compared to loganin . The hydroxybenzoyl group may improve membrane permeability or target specificity.

Morroniside

  • Structure : Structural isomer of loganin with a methyl group at C7 and hydroxylation at C6.
  • Pharmacological Activities :
    • Antidiabetic : Comparable efficacy to acarbose and metformin in reducing serum glucose and protecting pancreatic β-cells .
    • Neuroprotective : Enhances cognitive function in Alzheimer’s models.
  • Comparison :
    While both morroniside and this compound are iridoid glycosides, the latter’s hydroxybenzoyl group confers distinct anti-inflammatory properties absent in morroniside.

Secologanin Derivatives

  • Examples : Secologanin dimethyl acetal, cantleyoside.
  • Structure : Secoiridoids with open-ring configurations.
  • Activities: Precursors in terpenoid indole alkaloid biosynthesis. Limited direct pharmacological data compared to this compound.
  • Comparison :
    The closed-ring structure of this compound may enhance stability and bioavailability compared to secologanin derivatives .

Other Acylated Loganin Derivatives

  • Examples : 7-Caffeoyloxysweroside, 4’-m-hydroxybenzoyl loganin.
  • Activities :
    • 7-Caffeoyloxysweroside : Binds to MKK6 and PPAR-γ, showing anti-inflammatory effects .
    • 4’-m-hydroxybenzoyl loganin : Positional isomer of 6’-(m-Hydroxybenzoyl)loganin; similar anti-inflammatory activity but distinct target affinity (e.g., stronger binding to SIRT1) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Activities
6'-(m-HB)loganin 6'-m-hydroxybenzoyl C23H28O12 496.47 Anti-inflammatory, JAK1/MIF inhibition
Loganin None C17H26O10 390.38 Cardioprotective, hepatoprotective
Morroniside C7 methyl, C8 hydroxyl C17H26O11 406.38 Antidiabetic, neuroprotective
4’-m-HB loganin 4’-m-hydroxybenzoyl C23H28O12 496.47 Anti-inflammatory, SIRT1 binding

Table 2: Pharmacokinetic and Mechanistic Differences

Compound Bioavailability Key Targets Toxicity Profile
6'-(m-HB)loganin Not reported JAK1, MIF, SIRT1 No reported toxicity
Loganin Low (~10%) JAK2/STAT3, NF-κB, NLRP3 Non-toxic up to 200 mg/kg
Morroniside Moderate α-glucosidase, PPAR-γ Low hepatotoxicity

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